![molecular formula C23H21ClN2O3S B2788656 4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide CAS No. 1181469-79-3](/img/structure/B2788656.png)
4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide is a compound with potential therapeutic uses in various fields, including cancer treatment, immunology, and neuroscience. The compound is also known as TAK-659 and has been the subject of extensive research in recent years.
Mecanismo De Acción
The mechanism of action of TAK-659 involves the inhibition of various signaling pathways, including the B-cell receptor signaling pathway and the NF-κB signaling pathway. TAK-659 has also been found to inhibit the activity of various enzymes, including Bruton's tyrosine kinase and PI3Kδ.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 include the inhibition of cell proliferation, induction of apoptosis, modulation of the immune system, and reduction of inflammation. TAK-659 has also been found to have potential uses in the treatment of autoimmune diseases and chronic inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TAK-659 in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways. The limitations of using TAK-659 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
For research on TAK-659 include further studies on its safety and efficacy in various fields of scientific research, including cancer treatment, immunology, and neuroscience. Other future directions include the development of new compounds based on the structure of TAK-659 and the identification of new targets for its therapeutic uses.
Métodos De Síntesis
The synthesis of 4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide involves several steps, including the reaction of 2-chlorobenzaldehyde with 2-phenylethylamine to form an imine intermediate. The imine is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 4-(bromomethyl)benzenesulfonyl chloride to form the desired compound.
Aplicaciones Científicas De Investigación
TAK-659 has been found to have potential therapeutic uses in various fields of scientific research. In cancer treatment, TAK-659 has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In immunology, TAK-659 has been found to modulate the immune system and reduce inflammation. In neuroscience, TAK-659 has been found to have potential uses in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c24-22-9-5-4-8-21(22)17-26(16-19-10-12-20(13-11-19)23(25)27)30(28,29)15-14-18-6-2-1-3-7-18/h1-15H,16-17H2,(H2,25,27)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSENEOUNFUTHCW-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)N(CC2=CC=C(C=C2)C(=O)N)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)N)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({N-[(2-chlorophenyl)methyl]-2-phenylethenesulfonamido}methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

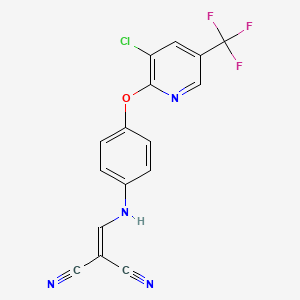
![2-(Furan-2-yl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B2788579.png)
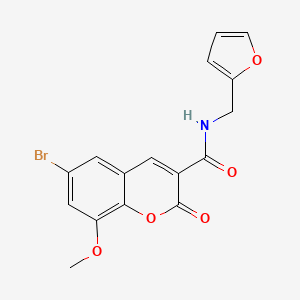
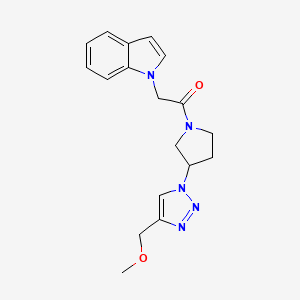
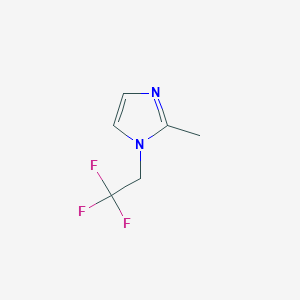

![N-[1-(propan-2-yl)piperidin-4-yl]formamide](/img/structure/B2788584.png)

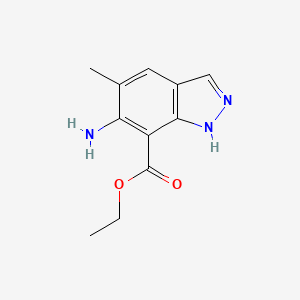
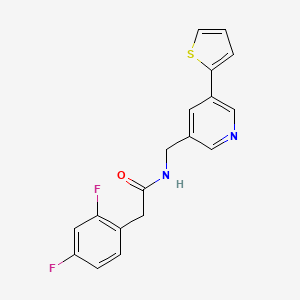
![5-Chloro-7-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B2788589.png)


![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2788596.png)